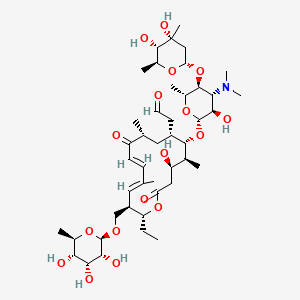

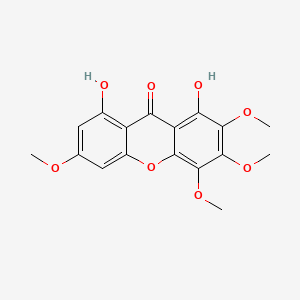

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

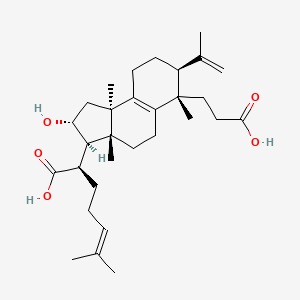

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone is a type of xanthone . Xanthones are secondary metabolites found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . They are rich in structural diversity and possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbial properties .

Molecular Structure Analysis

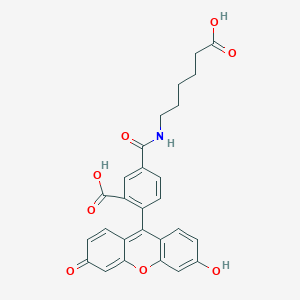

Xanthones have a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure . The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants. A-ring is acetate-derived and its carbons are numbered 1–4 whereas B-ring is derived from the shikimate pathway and the carbons are numbered 5–8 .Chemical Reactions Analysis

The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Applications De Recherche Scientifique

Phytochemical Studies

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone has been identified in various phytochemical studies. For example, it was isolated and identified from the bitter tonic plant, small centaury (Centaurium erythraea), alongside other methoxylated xanthones. These compounds were identified using spectroscopic methods and quantified using high-performance liquid chromatography, underscoring their importance in the quality control of herbal products (Valentão et al., 2002).

Medicinal Plant Research

Research on medicinal plants like Polygala japonica Houtt and Swertia mussotii has led to the isolation of various xanthones, including 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone. These studies contribute to understanding the chemical composition of medicinal plants and their potential health benefits (Qing-Chun Xue et al., 2009); (Cui-ting Luo et al., 2013).

Antioxidant and Anti-Inflammatory Activities

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone, along with other xanthones, has been studied for its antioxidant and anti-inflammatory properties. These properties are crucial in the development of natural health products and therapies for various diseases (Mahendran et al., 2015).

Anticancer Research

The compound has been investigated for its anticancer properties. For instance, it was found in extracts from Securidaca longepedunculata, showing potential in cancer treatment strategies (D. F. Dibwe et al., 2013).

Structural Analysis

Studies have also been conducted to determine the crystal structure of related xanthones, providing valuable information for chemical and pharmacological research (Shi et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

Numéro CAS |

82868-96-0 |

|---|---|

Nom du produit |

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone |

Formule moléculaire |

C17H16O8 |

Poids moléculaire |

348.3 g/mol |

Nom IUPAC |

1,8-dihydroxy-2,3,4,6-tetramethoxyxanthen-9-one |

InChI |

InChI=1S/C17H16O8/c1-21-7-5-8(18)10-9(6-7)25-14-11(12(10)19)13(20)15(22-2)17(24-4)16(14)23-3/h5-6,18,20H,1-4H3 |

Clé InChI |

PFIUFQOJAPBLTQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |

SMILES canonique |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |

Synonymes |

1,8-dihydroxy-3,5,6,7-tetramethoxy-xanthone 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone demethyl-eustomin demethyleustomin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

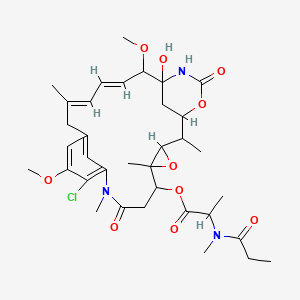

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)